N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide
CAS No.: 1396813-92-5
Cat. No.: VC7361094
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396813-92-5 |
|---|---|
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 296.39 |
| IUPAC Name | N-[4-(dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H20N2O3S/c1-12-7-8-13(19-4)14(11-12)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3 |
| Standard InChI Key | FQQYRHLZFFXJLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure features a benzenesulfonamide backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃). The sulfonamide group (-SO₂NH-) is linked to a 4-(dimethylamino)but-2-yn-1-yl chain, introducing both alkyne and tertiary amine functionalities. This hybrid structure merges aromatic, polar, and unsaturated motifs, which are often leveraged in medicinal chemistry for target binding and metabolic stability.
Molecular Formula and Weight
The molecular formula C₁₄H₂₀N₂O₃S corresponds to a molecular weight of 296.39 g/mol. Key contributors to the molecular mass include the sulfonamide group (contributing 80.06 g/mol) and the dimethylamino-alkyne side chain (85.11 g/mol). The methoxy and methyl substituents add 31.03 g/mol and 15.03 g/mol, respectively.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1396813-92-5 |
| IUPAC Name | N-[4-(Dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C |
| InChI Key | FQQYRHLZFFXJLD-UHFFFAOYSA-N |
| PubChem CID | 71792437 |
Synthesis and Reactivity
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with an amine. For this compound, the proposed route involves:
-
Preparation of 2-methoxy-5-methylbenzenesulfonyl chloride through chlorosulfonation of 2-methoxy-5-methyltoluene.
-
Reaction with 4-(dimethylamino)but-2-yn-1-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Mechanistic Considerations
The alkyne moiety in the side chain introduces potential for further functionalization. For instance, rhodium-catalyzed cycloadditions involving similar sulfonamide-alkyne structures have been reported for constructing polycyclic frameworks . The dimethylamino group may act as a directing group in metal-mediated reactions or stabilize intermediates through electronic effects.
Table 2: Synthetic Precursors and Conditions
| Precursor | Role | Reaction Conditions |
|---|---|---|
| 2-Methoxy-5-methyltoluene | Aromatic substrate | Chlorosulfonation (ClSO₃H) |
| 4-(Dimethylamino)but-2-yn-1-amine | Nucleophile | Base (e.g., Et₃N), polar aprotic solvent |
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